tert-Butylsulfamoyl chloride
Overview
Description
tert-Butylsulfamoyl chloride: is an organosulfur compound with the molecular formula C₄H₁₀ClNO₂S. It is a versatile intermediate used in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. This compound is characterized by the presence of a tert-butyl group attached to a sulfamoyl chloride moiety, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylsulfamoyl chloride can be synthesized through the reaction of tert-butylamine with chlorosulfonic acid. The reaction typically proceeds as follows:
(CH₃)₃CNH₂+ClSO₂OH→(CH₃)₃CNSO₂Cl+H₂O
In this reaction, tert-butylamine reacts with chlorosulfonic acid to form this compound and water. The reaction is usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylamine and sulfur dioxide.
Reduction: It can be reduced to tert-butylsulfamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed under anhydrous conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
tert-Butylsulfamide: Formed from the reduction of this compound.
Scientific Research Applications
Chemistry: tert-Butylsulfamoyl chloride is widely used in organic synthesis to prepare sulfonamides, which are important intermediates in pharmaceuticals and agrochemicals. It is also used in the synthesis of other sulfur-containing compounds.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial, antifungal, and diuretic properties. These drugs are crucial in treating various infections and medical conditions.
Industry: In the chemical industry, this compound is used to produce specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable sulfonamide and sulfonate bonds, which are essential in various chemical and biological processes.
Comparison with Similar Compounds
Methanesulfonyl chloride: Another sulfonyl chloride used in organic synthesis.
Benzenesulfonyl chloride: Used to prepare benzenesulfonamides and other derivatives.
Trifluoromethanesulfonyl chloride: Known for its strong electrophilic properties and used in the synthesis of trifluoromethanesulfonamides.
Uniqueness: tert-Butylsulfamoyl chloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in synthesizing complex molecules with specific structural requirements.
Properties
IUPAC Name |
N-tert-butylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSTIRRHNSMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506768 | |
Record name | tert-Butylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33581-95-2 | |
Record name | tert-Butylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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